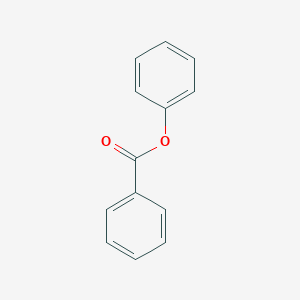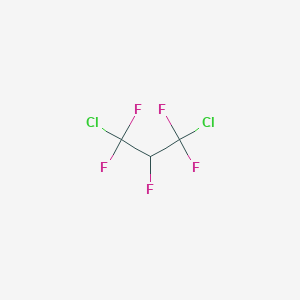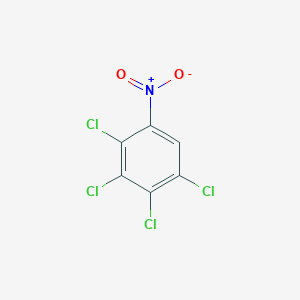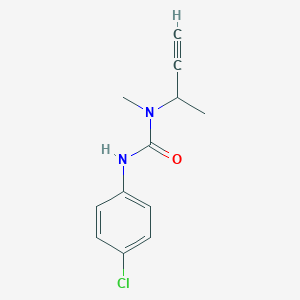
苯甲酸苯酯
概述
描述
苯甲酸苯酯是一种有机化合物,属于酯类。它是通过苯酚与苯甲酸酯化形成的。这种化合物以其晶体结构而闻名,由于其稳定性和反应性,常用于各种化学应用。
科学研究应用
苯甲酸苯酯在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂以及其他化合物的先驱。
生物学: 用于研究涉及酯的酶催化反应。
医药: 由于其稳定性和反应性,正在研究其在药物输送系统中的潜在用途。
作用机制
苯甲酸苯酯的作用机制涉及它与各种分子靶标的相互作用。在水解反应中,酯键通过亲核攻击断裂,导致形成苯酚和苯甲酸。 在 Fries 重排中,该化合物在氯化铝催化剂的促进下,发生酰基从苯酚环迁移到邻位或对位 {_svg_2}.
生化分析
Biochemical Properties
Phenyl benzoate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it undergoes Fries rearrangement catalyzed by heteropoly acids to yield acylated phenols and esters .
Molecular Mechanism
Phenyl benzoate exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl benzoate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Phenyl benzoate vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Phenyl benzoate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Phenyl benzoate is transported and distributed within cells and tissues in a manner that is still being researched. It’s known to interact with certain transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 苯甲酸苯酯可以通过 Schotten-Baumann 反应合成,其中苯酚在氢氧化钠水溶液存在下与苯甲酰氯反应 。反应过程如下: [ \text{C}6\text{H}_5\text{OH} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_6\text{H}_5 + \text{HCl} ]
工业生产方法: 在工业环境中,苯甲酸苯酯采用类似的方法但以更大的规模生产。反应条件经过优化,以确保高产率和纯度。该过程涉及使用大型反应器并持续监测温度、压力和 pH 等反应参数。
化学反应分析
反应类型: 苯甲酸苯酯经历几种类型的化学反应,包括:
水解: 在酸或碱的存在下,苯甲酸苯酯可以水解生成苯酚和苯甲酸。
Fries 重排: 当用氯化铝加热时,苯甲酸苯酯会发生 Fries 重排,生成羟基苯甲酮.
还原: 苯甲酸苯酯可以用锂铝氢化物等还原剂还原成苯甲醇和苯酚。
常用试剂和条件:
水解: 水中的酸性或碱性条件。
Fries 重排: 氯化铝作为催化剂。
还原: 无水条件下的锂铝氢化物。
主要产物:
水解: 苯酚和苯甲酸。
Fries 重排: 羟基苯甲酮。
还原: 苯甲醇和苯酚。
相似化合物的比较
苯甲酸苯酯可以与其他酯类进行比较,例如苯甲酸乙酯和苯甲酸甲酯:
苯甲酸乙酯: 结构相似,但具有乙基而不是苯基。它用作香料和香水中的香料。
苯甲酸甲酯: 含有甲基,也用于香料和作为溶剂。
独特性: 苯甲酸苯酯以其晶体结构及其能够发生 Fries 重排而独一无二,这在其他简单酯中并不常见 .
类似化合物的清单:
- 苯甲酸乙酯
- 苯甲酸甲酯
- 苯甲酸苄酯
属性
IUPAC Name |
phenyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJSHPDYVMKCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048210 | |
| Record name | Phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Phenyl benzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-99-2 | |
| Record name | Phenyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylcarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENYL BENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8A3WVZ590 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Phenyl benzoate?
A1: Phenyl benzoate has the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol. [] [https://www.semanticscholar.org/paper/84a17f1dc32f87db51b47bbfeba4a7f16d3a449c]
Q2: What is the typical dihedral angle observed between the phenyl and benzoyl rings in Phenyl benzoate?
A2: The dihedral angle between the phenyl and benzoyl rings in Phenyl benzoate is typically around 55.7°. This angle can vary slightly depending on the presence and position of substituents on the aromatic rings. [] [https://www.semanticscholar.org/paper/987d18ae4591235b41ab5a1d52f9e4d09e0f979e], [] [https://www.semanticscholar.org/paper/085a990380e3cad76443622d6290da993132f090]
Q3: How does the presence of electron-donating or electron-withdrawing groups on the phenyl ring affect the reactivity of Phenyl benzoate derivatives in nucleophilic substitution reactions?
A3: Electron-donating groups generally decrease the reactivity of Phenyl benzoate derivatives towards nucleophiles, while electron-withdrawing groups increase their reactivity. This effect is due to the influence of the substituents on the electron density of the carbonyl carbon, which is the electrophilic center in nucleophilic attack. [] [https://www.semanticscholar.org/paper/0e4ff81316fc1d780800dda779b300de5d3df176]
Q4: What are the potential advantages of using microreactors for the synthesis of Phenyl benzoate?
A4: Microreactors offer several advantages for chemical synthesis, including enhanced mass transfer rates and improved control over reaction parameters. This can lead to higher yields, improved selectivity, and reduced reaction times compared to conventional batch reactors. [] [https://www.semanticscholar.org/paper/15d36b516187a7c982726bdb682e91ecfe057b0c]
Q5: Can zeolites be used as catalysts for reactions involving Phenyl benzoate?
A5: Yes, zeolites have been investigated as catalysts for reactions involving Phenyl benzoate, such as the benzoylation of phenol. The specific activity and selectivity of the zeolite catalyst can be influenced by factors such as the type of zeolite, pore size, and acidity. [] [https://www.semanticscholar.org/paper/4ef26c8197150d3326e920c867912e0928608434]
Q6: What is the role of aluminum chloride in the Fries rearrangement of Phenyl benzoate?
A6: Aluminum chloride acts as a Lewis acid catalyst in the Fries rearrangement of Phenyl benzoate. It coordinates to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon and facilitating the intramolecular migration of the phenyl group. [] [https://www.semanticscholar.org/paper/4889ef4e7ce7ae04b239319435b1a066935ca36e]
Q7: Have computational chemistry methods been applied to study the properties and reactivity of Phenyl benzoate and its derivatives?
A7: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate various aspects of Phenyl benzoate and its derivatives. These studies provide insights into the electronic structure, molecular geometry, vibrational frequencies, and reactivity of these compounds. [] [https://www.semanticscholar.org/paper/b6834ffa50f6232f267b1aa27d6c62709880e42c]
Q8: How does the position of a halogen substituent on the phenyl ring affect the conformational preferences of halogenated Phenyl benzoates?
A8: The position of a halogen substituent can significantly impact the conformational preferences of halogenated Phenyl benzoates. For example, an F atom at the ortho position (C2) has a lesser effect on the molecular arrangement and conformation compared to an F atom at the para position (C4). [] [https://www.semanticscholar.org/paper/fb63902f45d41a06ac94efef3619ea0ff1512cb1]
Q9: How does the nature of the alkyl or alkoxy substituent affect the mesomorphic properties of phenyl benzoate derivatives?
A9: The length and branching of the alkyl or alkoxy substituent can significantly influence the mesomorphic behavior of phenyl benzoate derivatives. Longer alkyl chains generally favor liquid crystal formation, while branching can disrupt the molecular ordering and hinder mesophase formation. [] [https://www.semanticscholar.org/paper/0118127737016eca14cdcf027d911464b4a8c509]
Q10: What spectroscopic techniques are commonly employed for characterizing Phenyl benzoate?
A10: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to characterize Phenyl benzoate and its derivatives. These techniques provide valuable information about the functional groups, carbon-hydrogen framework, and molecular weight of the compound, respectively. [] [https://www.semanticscholar.org/paper/2d6bb14ed0e06aaa088e7666d79bbbb979a18cb5], [] [https://www.semanticscholar.org/paper/3a696ae4e4b8b79c19db4415e291c1c2852fc6d8]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)



![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)

